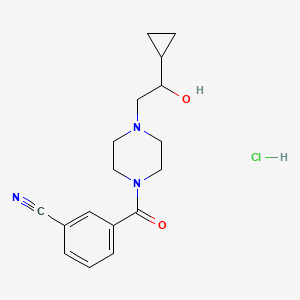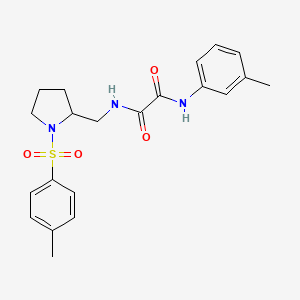
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of dihydroisoquinoline, which is a type of organic compound known as a heterocyclic compound . Dihydroisoquinolines are often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
Dihydroisoquinolines can be synthesized through various methods, including the Pictet-Spengler reaction . The sulfonyl group could potentially be introduced through a sulfonation reaction .Molecular Structure Analysis
The compound contains a dihydroisoquinoline moiety, a sulfonyl group, and a difluorobenzamide group. These groups could potentially influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and difluorobenzamide groups. For example, the sulfonyl group might make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase the compound’s polarity .Applications De Recherche Scientifique
Medical Imaging Applications
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-difluorobenzamide and its derivatives have been explored for their potential in medical imaging, specifically in PET (Positron Emission Tomography) scans for assessing cellular proliferation in tumors. A study by Dehdashti et al. (2013) evaluated the safety, dosimetry, and potential of a cellular proliferative marker, closely related to the compound , for imaging tumor proliferation via PET in patients with various malignancies. This research highlighted the compound's promising application in evaluating the proliferative status of solid tumors, leveraging the significant correlation between the marker uptake and Ki-67, a proliferation marker, which suggests its utility in clinical trials for PET imaging (Dehdashti et al., 2013).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of compounds structurally related to N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-difluorobenzamide have been extensively studied. Dingemanse et al. (2013) explored the disposition, metabolism, and elimination of almorexant, a tetrahydroisoquinoline derivative, in humans. This study provided valuable insights into the metabolic pathways and the extensive metabolization of such compounds, offering a foundation for understanding the pharmacokinetics of closely related chemicals (Dingemanse et al., 2013).
Environmental Exposure and Health Impacts
Research has also delved into the environmental presence of perfluorinated sulfonamides, a category related to the compound in focus, and their potential health impacts. Studies by Shoeib et al. (2005) and Calafat et al. (2007) investigated the occurrence and human exposure to PFASs, demonstrating their widespread presence and potential health implications. These studies contribute to the understanding of environmental exposure to such compounds and underscore the need for further research on their health impacts (Shoeib et al., 2005; Calafat et al., 2007).
Mécanisme D'action
Target of Action
A structurally similar compound, 3-(3,4-dihydroisoquinolin-2(1h)-ylsulfonyl)benzoic acid, has been identified as a highly potent and isoform-selective inhibitor of the aldo-keto reductase akr1c3 . AKR1C3 is a target of interest in both breast and prostate cancer .
Mode of Action
The carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Result of Action
Inhibition of akr1c3 by similar compounds has been associated with anticancer effects, particularly in hormone-dependent cancers such as breast and prostate cancer .
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c19-15-6-3-7-16(20)17(15)18(23)21-9-11-26(24,25)22-10-8-13-4-1-2-5-14(13)12-22/h1-7H,8-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWINYZRRZFLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2431537.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2431538.png)




![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2431544.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2431546.png)

![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2431550.png)
![N-[5-(acetylamino)-2-chlorophenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2431552.png)
![6-Phenyl-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2431553.png)
![N-(4-ethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2431556.png)
